molecular formula C11H10N2O4 B13698072 3-(6-Methoxy-3-pyridyl)-5-methylisoxazole-4-carboxylic Acid

3-(6-Methoxy-3-pyridyl)-5-methylisoxazole-4-carboxylic Acid

Cat. No.: B13698072
M. Wt: 234.21 g/mol
InChI Key: DKAYMMQLEKMPQA-UHFFFAOYSA-N
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Description

3-(6-Methoxy-3-pyridyl)-5-methylisoxazole-4-carboxylic Acid is a complex organic compound with a unique structure that combines a pyridine ring, an isoxazole ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methoxy-3-pyridyl)-5-methylisoxazole-4-carboxylic Acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions involving the condensation of appropriate starting materials.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide.

    Formation of the Isoxazole Ring: The isoxazole ring is formed through cyclization reactions, often involving nitrile oxides and alkenes.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, typically using carbon dioxide under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(6-Methoxy-3-pyridyl)-5-methylisoxazole-4-carboxylic Acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(6-Methoxy-3-pyridyl)-5-methylisoxazole-4-carboxylic Acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(6-Methoxy-3-pyridyl)-5-methylisoxazole-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-3-pyridinylboronic Acid: Shares the methoxy-pyridine structure but differs in the presence of a boronic acid group.

    2-Methoxy-5-pyridineboronic Acid: Similar pyridine structure with a methoxy group and boronic acid functionality.

    Boc-®-3-amino-3-(6-methoxy-3-pyridyl)-propionic Acid: Contains a methoxy-pyridine structure with an amino acid moiety.

Uniqueness

3-(6-Methoxy-3-pyridyl)-5-methylisoxazole-4-carboxylic Acid is unique due to its combination of a pyridine ring, an isoxazole ring, and a carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C11H10N2O4

Molecular Weight

234.21 g/mol

IUPAC Name

3-(6-methoxypyridin-3-yl)-5-methyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C11H10N2O4/c1-6-9(11(14)15)10(13-17-6)7-3-4-8(16-2)12-5-7/h3-5H,1-2H3,(H,14,15)

InChI Key

DKAYMMQLEKMPQA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CN=C(C=C2)OC)C(=O)O

Origin of Product

United States

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